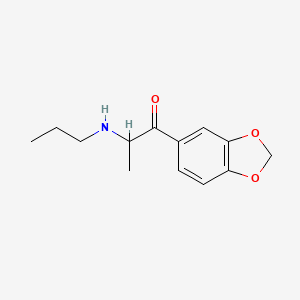

3,4-Methylenedioxy-n-propylcathinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

201474-93-3 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-one |

InChI |

InChI=1S/C13H17NO3/c1-3-6-14-9(2)13(15)10-4-5-11-12(7-10)17-8-16-11/h4-5,7,9,14H,3,6,8H2,1-2H3 |

InChI Key |

YFVKHKCZBSGZPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Chemical Synthesis and Structural Analogues of 3,4 Methylenedioxy N Propylcathinone

Synthetic Pathways and Precursor Chemistry

The synthesis of cathinone (B1664624) derivatives, including 3,4-Methylenedioxy-n-propylcathinone (also known as propylone), typically involves a few key chemical reactions. A common and versatile method for producing ring-substituted cathinones is through the reaction of a suitably substituted bromopropiophenone with the desired amine. europa.eu

For this compound, the synthesis generally begins with a precursor molecule that contains the 3,4-methylenedioxyphenyl group, often safrole or a related compound, which is used to create 1-(1,3-benzodioxol-5-yl)propan-1-one, also known as 3,4-methylenedioxypropiophenone. This propiophenone (B1677668) derivative is the core structure onto which the rest of the molecule is built.

The next step involves the halogenation of the alpha-carbon (the carbon atom adjacent to the carbonyl group). This is typically achieved through bromination, using bromine in the presence of a catalyst, to yield α-bromo-3,4-methylenedioxypropiophenone. wikipedia.org This α-bromoketone is a key intermediate.

Finally, this intermediate is reacted with n-propylamine. The amine displaces the bromine atom in a nucleophilic substitution reaction to form the final product, this compound. europa.euacs.org The resulting product is typically isolated as a hydrochloride salt to improve its stability and handling. nih.govcaymanchem.com This synthetic route generally produces a racemic mixture, containing equal amounts of both possible stereoisomers. europa.eu

An alternative, though less common for designer analogues, is the oxidation of corresponding precursor alcohols. For instance, methcathinone (B1676376) can be synthesized by the oxidation of ephedrine (B3423809) or pseudoephedrine using an oxidizing agent like potassium permanganate. europa.euoup.comoup.com Theoretically, a similar pathway could be employed for this compound if the corresponding amino alcohol precursor were available.

Structural Homologues and Analogues within the Cathinone Class

The cathinone family is extensive, with structural diversity achieved through substitutions at the aromatic ring, the alpha-carbon, and the nitrogen atom of the phenethylamine (B48288) core. wikipedia.org this compound is part of this broad class and can be compared to several key subgroups.

N-Alkyl Substituted Cathinones

This group is characterized by the presence of an alkyl group attached to the nitrogen atom. The length and branching of this alkyl chain significantly influence the molecule's properties. This compound fits into this category with its n-propyl group. Studies on other cathinones have shown that modifying the N-alkyl substituent can alter their activity. For example, N-monoethylcathinone and N-mono-n-propylcathinone are known amphetamine-like stimulants. nih.gov Increasing the length of the aliphatic side chain from a methyl to a propyl group has been shown in some N-ethyl substituted cathinones to result in increased locomotor activity. acs.org

Table 1: Examples of N-Alkyl Substituted Cathinones

| Compound Name | N-Substituent | Phenyl Ring Substitution |

|---|---|---|

| Cathinone | Hydrogen | Unsubstituted |

| Methcathinone | Methyl | Unsubstituted |

| Ethcathinone (B106627) | Ethyl | Unsubstituted |

| N,N-Dimethylcathinone | Two Methyl groups | Unsubstituted |

| Buphedrone | Ethyl | Unsubstituted (α-ethyl) |

Methylenedioxy-Substituted Cathinones

This subgroup is defined by the presence of a 1,3-benzodioxole (B145889) (or methylenedioxy) ring fused to the phenyl group. mdpi.com This structural feature is also found in other well-known psychoactive substances like 3,4-Methylenedioxymethamphetamine (MDMA). nih.gov The methylenedioxy group generally increases the compound's affinity for the serotonin (B10506) transporter. acs.org Methylone (3,4-methylenedioxy-N-methylcathinone) is a prominent example, being the β-keto analogue of MDMA. wikipedia.org this compound is a member of this group, sharing the core methylenedioxy structure but differing in its N-alkyl substitution.

Table 2: Examples of Methylenedioxy-Substituted Cathinones

| Compound Name | N-Substituent | α-Substituent |

|---|---|---|

| Methylenedioxycathinone (MDC) | Hydrogen | Methyl |

| Methylone (MDMC) | Methyl | Methyl |

| Ethylone | Ethyl | Methyl |

| Butylone | n-Butyl | Methyl |

| Pentylone | n-Pentyl | Methyl |

Pyrrolidinophenone Cathinones

The pyrrolidinophenone cathinones, sometimes referred to as pyrovalerone analogues, are structurally distinct from the linear N-alkyl cathinones. mdpi.comnih.gov In these compounds, the nitrogen atom is part of a pyrrolidine (B122466) ring. researchgate.net This structural feature significantly increases the molecule's lipophilicity compared to their N-alkyl counterparts. researchgate.net Prominent examples include α-Pyrrolidinopropiophenone (α-PPP) and 3,4-Methylenedioxypyrovalerone (MDPV). nih.gov While this compound is not a pyrrolidinophenone, this class represents a major branch of synthetic cathinone analogues. nih.gov MDPV combines the methylenedioxy ring with the pyrrolidine ring, making it a "mixed" cathinone. nih.gov

Table 3: Examples of Pyrrolidinophenone Cathinones

| Compound Name | Phenyl Ring Substitution | Aliphatic Chain |

|---|---|---|

| α-Pyrrolidinopropiophenone (α-PPP) | Unsubstituted | Propyl |

| α-Pyrrolidinobutiophenone (α-PBP) | Unsubstituted | Butyl |

| α-Pyrrolidinovalerophenone (α-PVP) | Unsubstituted | Pentyl |

Stereochemistry and Enantiomeric Considerations in Cathinone Synthesis

Cathinones, including this compound, possess a chiral center at the α-carbon of the propiophenone backbone. oup.com This means they can exist as two different stereoisomers, or enantiomers, designated as (S) and (R). These enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological properties. nih.govnih.gov

The stereochemical outcome of the synthesis depends on the starting materials and the reaction pathway. As previously mentioned, synthesis starting from an achiral precursor like 3,4-methylenedioxypropiophenone and proceeding through a brominated intermediate typically results in a racemic mixture (a 1:1 mixture of the (S) and (R) enantiomers). europa.eunih.gov

It is possible to perform a stereospecific synthesis to obtain a single, pure enantiomer. This is often achieved by starting with a chiral precursor. For example, the S-isomer of methcathinone can be synthesized specifically by the oxidation of 1R,2S-ephedrine, which conserves the configuration at the chiral center. oup.comoup.com Similarly, starting with a specific enantiomer of a precursor alcohol could, in theory, yield an enantiomerically pure cathinone derivative.

The differentiation between enantiomers is significant because they often interact differently with biological targets like monoamine transporters. nih.gov For instance, with methcathinone, the S-enantiomer has been shown to have higher stimulant effects than the R-enantiomer. nih.gov In the case of mephedrone (B570743), the S-enantiomer is a more potent serotonin releaser, while the R-enantiomer is more responsible for its rewarding effects. nih.gov Although specific studies on the enantiomers of this compound are limited, it is a well-established principle in pharmacology that the stereochemistry of cathinone derivatives is a critical determinant of their activity. nih.gov

Advanced Analytical Methodologies for Characterization and Detection of 3,4 Methylenedioxy N Propylcathinone

Chromatographic-Mass Spectrometric Techniques

The accurate identification and quantification of synthetic cathinones, such as 3,4-Methylenedioxy-n-propylcathinone, rely heavily on the separation power of chromatography coupled with the specificity of mass spectrometry. unodc.org These hyphenated techniques are essential for distinguishing between structurally similar compounds within this large and ever-evolving class of novel psychoactive substances (NPS). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for the confirmatory identification of synthetic cathinones. nih.govojp.gov The process involves separating volatile compounds in a gas chromatograph before they are introduced to the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. perkinelmer.com For many synthetic cathinones, GC-MS analysis provides reliable identification. nih.gov However, the thermal lability and polar nature of some cathinones can necessitate chemical modification through derivatization to improve their volatility and chromatographic behavior. ojp.govokstate.edu

The sheer number and structural similarity of synthetic cathinones necessitate the development of specific and optimized GC-MS methods. nih.govnih.gov Generic methods may fail to separate closely related isomers, leading to potential misidentification. nih.gov Optimization strategies focus on maximizing the retention time differences between target compounds to ensure baseline separation. nih.govnih.gov This is achieved by systematically investigating and adjusting various GC parameters, including the stationary phase of the capillary column, temperature programming, and injection modes. nih.govnih.gov

For instance, a targeted GC-MS method was developed to improve the separation of a wide range of synthetic cathinones by testing different column polarities and temperature ramps. nih.gov This optimized method resulted in a twofold increase in retention time differences among a test mix of cathinones compared to a general method, all while reducing the total analysis time. nih.gov

Derivatization is another critical aspect of method development for many synthetic cathinones. okstate.edursc.org Acylation reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA), are often used to react with the amine group of the cathinone (B1664624) molecule. rsc.org This process can improve the thermal stability of the analyte, reduce peak tailing, and sometimes yield more structurally informative mass spectra, thereby enhancing detection and quantification. ojp.govrsc.org However, some cathinones, particularly those with a pyrrolidine (B122466) ring (tertiary amines), are resistant to common derivatization schemes. ojp.gov

Table 1: Examples of GC-MS Parameters for Synthetic Cathinone Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | ZB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium (1.0 cm³/min) | nih.gov |

| Injection Mode | Split (10:1) | nih.gov |

| Inlet Temperature | 260 °C | nih.gov |

| Oven Program | Initial 50°C (1 min), ramp 30°C/min to 160°C, ramp 10°C/min to 250°C, ramp 30°C/min to 300°C | nih.gov |

| MS Detector | Electron Impact (EI) mode at 70 eV | nih.gov |

| MS Source Temp | 280 °C | nih.gov |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | nih.govrsc.org |

A significant limitation of GC-MS in the analysis of synthetic cathinones is the difficulty in differentiating isomers. nih.govresearchgate.net Positional and constitutional isomers often exhibit nearly identical mass spectra under standard electron ionization (EI) conditions. nih.govresearchgate.net The high-energy (70 eV) EI process leads to extensive fragmentation, often resulting in simple spectra dominated by a few common, low-mass ions, which obscures the subtle structural differences between isomers. nih.govojp.gov For example, the EI mass spectra of regioisomers of N-alkylated cathinones can be virtually indistinguishable, making unambiguous identification based on mass spectra alone impossible. nih.govresearchgate.net

This challenge is particularly pronounced for cathinone analogs where substitution patterns on the aromatic ring are varied. nih.govresearchgate.net Consequently, forensic laboratories often cannot rely solely on mass spectral library matching for positive identification. nih.gov Instead, they must depend on the chromatographic separation, using differences in retention times as the primary means of differentiation. nih.gov This elevates the importance of highly optimized and validated chromatographic methods. nih.gov To address this, some research has explored advanced techniques like GC coupled with tandem mass spectrometry (GC-MS/MS) or the use of chemometric analysis, such as canonical discriminant analysis (CDA), to statistically differentiate between the highly similar mass spectra of isomers. researchgate.netnih.govaafs.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Applications

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become an increasingly powerful tool for the analysis of NPS, including synthetic cathinones. nih.govnih.gov Unlike GC, LC is better suited for analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization, which simplifies sample preparation. okstate.edunih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, provide highly accurate mass measurements, typically with errors of less than 5 ppm. oup.comtiaft.org This accuracy allows for the determination of the elemental composition of an unknown compound and its fragments, significantly increasing confidence in its identification. tiaft.org

The use of LC-HRMS enables data-independent acquisition modes, allowing for retrospective analysis of data. nih.govnih.gov This is a major advantage in the context of the ever-changing NPS market, as data acquired from a sample can be re-interrogated at a later date for newly identified threats without having to re-run the sample. nih.gov

LC coupled to a QTOF mass spectrometer is a frequently used platform for the comprehensive screening and identification of synthetic cathinones in various matrices. nih.govresearchgate.netnih.gov This technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, enabling the acquisition of high-resolution, accurate-mass MS and MS/MS data. tiaft.org The QTOF analyzer can perform full-scan acquisitions with high sensitivity and mass accuracy, which can be supplemented with fragmentation data, also recorded in high resolution. tiaft.org

The fragmentation patterns of 3,4-methylenedioxy cathinone derivatives have been studied using LC-QTOF-MS. nih.gov These studies help elucidate characteristic fragmentation pathways, such as the loss of neutral groups and the formation of specific ions like the metylenedioxybenzoyloxonium ion, which aids in the future identification of new analogs within this subclass. nih.gov The development of extensive HRMS spectral libraries is crucial for the screening potential of LC-QTOF-MS. researchgate.net These libraries, containing tandem mass spectrometry (MS/MS) data collected at various collision energies, along with a compound database of chemical and structural information, serve as a powerful tool for identifying unknown NPS in forensic samples. researchgate.netshimadzu.com

Table 2: Examples of LC-QTOF-MS Parameters for Synthetic Cathinone Analysis

| Parameter | Description | Source |

|---|---|---|

| LC Column | ACQUITY HSS C18 (2.1 mm × 150 mm, 1.8 µm) | oup.com |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) (pH 3.00) | oup.com |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) formic acid | oup.com |

| Ion Source | Electrospray Ionization (ESI) with Jet Stream technology, positive mode | tiaft.org |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | oup.comnih.govnih.gov |

| Acquisition Mode | Full scan mode (m/z 80–1500) | tiaft.org |

| Collision Gas | Argon | oup.com |

Direct Analysis in Real Time Mass Spectrometry (DART-MS) as a Screening Tool

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and effective ambient ionization technique used for screening synthetic cathinones. rsc.orgacs.org Its primary advantage is the ability to analyze samples in their native state with little to no sample preparation, generating a mass spectrum within seconds. acs.orgresearchgate.net This makes DART-MS an attractive alternative to conventional chromatographic methods for high-throughput screening of seized materials. rsc.org

The DART source works by directing a heated stream of inert gas (like helium or nitrogen) containing excited-state species at the sample surface. This process desorbs and ionizes the analytes, which are then drawn into the mass spectrometer for analysis. rsc.org When coupled with a high-resolution mass spectrometer, DART-MS provides accurate mass measurements that can help differentiate between a series of isobaric and closely related synthetic cathinones. rsc.org In-source collision-induced dissociation (CID) can be employed to generate fragment ions, providing additional structural information to aid in identification and distinguish between different cathinones, even in complex mixtures. rsc.org While DART-MS is a powerful screening tool, its lack of chromatographic separation means it can be susceptible to matrix effects and may not be suitable for differentiating isomers without coupling to other techniques like ion mobility spectrometry. nih.gov

Spectroscopic Identification Techniques

Spectroscopic techniques are indispensable for the structural analysis of novel psychoactive substances. They provide detailed information about the molecular framework, functional groups, and the connectivity of atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecule absorbs specific frequencies of energy, causing its chemical bonds to vibrate. The resulting spectrum is a unique molecular "fingerprint." For this compound, FTIR is crucial for confirming the presence of key structural features.

The analysis of this compound using Attenuated Total Reflectance (ATR), a common FTIR sampling technique, would reveal characteristic absorption bands. For instance, the spectrum would be expected to show a strong absorption from the carbonyl (C=O) group of the ketone, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include those corresponding to the C-N stretching of the amine, C-H stretching of the alkyl and aromatic groups, and the distinctive absorptions of the methylenedioxy group (O-CH₂-O), often observed around 1250 cm⁻¹, 1040 cm⁻¹, and 930 cm⁻¹. In forensic laboratories, FTIR-ATR is often used for the initial identification of seized materials. policija.siresearchpublish.com An analysis would typically be performed with a scan range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹. policija.si

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Secondary Amine (N-H) | 3300-3500 | Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| Carbonyl (Ketone, C=O) | 1680-1700 | Stretch |

| Aromatic C=C | 1400-1600 | Stretch |

| Methylenedioxy (O-C-O) | 1250, 1040, 930 | Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of molecular structures. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. While techniques like mass spectrometry can suggest a structure, NMR provides unambiguous confirmation of atomic connectivity. hyphadiscovery.comresearchgate.net

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full structural assignment. researchgate.net

¹H NMR: This experiment identifies the different types of protons in the molecule and their relative numbers. The spectrum would show distinct signals for the protons on the aromatic ring, the methylenedioxy bridge, the propyl chain, and the methine and methyl groups adjacent to the ketone.

¹³C NMR: This provides a count of the unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the entire molecular structure, such as confirming the position of the methylenedioxy group on the aromatic ring and the connectivity of the propylamino side chain. hyphadiscovery.comresearchgate.net

The use of advanced NMR techniques is crucial for distinguishing between isomers, a common challenge with designer drugs. scielo.org.za

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (3H) | 6.8 - 7.5 | Multiplets |

| Methylenedioxy (-O-CH₂-O-) | ~6.1 | Singlet |

| Methine (-CH(CH₃)-) | ~4.5 | Quartet |

| Propyl (-N-CH₂-CH₂-CH₃) | 2.5 - 2.8 | Multiplets |

| Methyl (-CH(CH₃)-) | ~1.2 | Doublet |

| Propyl (-N-CH₂-CH₂-CH₃) | ~0.9 | Triplet |

Alternative and Emerging Analytical Approaches

Alongside established spectroscopic methods, new and alternative techniques are being developed for the rapid, sensitive, and portable detection of synthetic cathinones.

Electrochemical methods offer a fast, sensitive, and low-cost approach for the detection of electroactive compounds like synthetic cathinones. researchgate.net These techniques measure the current response resulting from the oxidation or reduction of a target analyte at an electrode surface. The electrochemical behavior of a molecule, such as its oxidation potential, can serve as an analytical fingerprint.

The detection of this compound could be achieved using voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). researchgate.netresearchgate.net The core of the method involves the oxidation of the molecule, likely at the methylenedioxy ring and/or the amine group. Research on related compounds like 3,4-methylenedioxypyrovalerone (MDPV) has demonstrated that unmodified carbon screen-printed electrodes can be used to identify irreversible oxidation processes. researchgate.net

To enhance sensitivity and selectivity, electrode surfaces are often modified with nanomaterials like graphene or carbon nanotubes. frontiersin.org For instance, conditioning the electrode by treating it with sulfuric acid or adding a surfactant like Tween 20 to the buffer can improve the analytical signal by increasing the accessibility of the analyte to the electrode surface. frontiersin.org The development of sensors using molecularly imprinted polymers (MIPs) is another promising strategy, where nanoparticles are computationally designed to specifically recognize and bind to a target molecule like a cathinone derivative, offering high selectivity. researchgate.netnih.gov

Interactive Table: Parameters in Electrochemical Detection of Cathinones

| Parameter | Description | Relevance to Analysis |

| Working Electrode | Material where the electrochemical reaction occurs (e.g., Glassy Carbon, SPE-Gr). researchgate.net | Influences sensitivity and reaction kinetics. |

| Supporting Electrolyte | Solution providing conductivity (e.g., Britton-Robinson buffer). researchgate.net | pH can significantly affect the oxidation potential. |

| Technique | Method of applying potential (e.g., CV, DPV). researchgate.net | DPV often provides lower detection limits than CV. |

| Oxidation Potential | Potential at which the compound is oxidized. | Characteristic of the molecule, aids in identification. |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | For MDPV, an LOD of 0.5 μmol L⁻¹ has been reported. researchgate.net |

Ion Mobility Spectrometry (IMS) is a rapid analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net When coupled with mass spectrometry (MS), particularly time-of-flight (TOF) MS, it becomes a powerful tool for the analysis of complex mixtures and the differentiation of isomers, which is a significant challenge in forensic chemistry. nih.gov

In an IMS cell, ionized molecules are propelled through a drift tube filled with a buffer gas against a weak electric field. researchgate.net Ions with a smaller, more compact collision cross-section (CCS) will travel through the gas more quickly than larger, bulkier ions of the same mass-to-charge ratio. This differential drift time allows for their separation.

Trapped Ion Mobility Spectrometry (TIMS) is an advanced form of IMS that has been successfully applied to the isomer-specific identification of synthetic cathinones. nih.gov This technique can distinguish between ortho-, meta-, and para-positional isomers of cathinones based on their specific ion mobilities. researchgate.netnih.gov For this compound, IMS could rapidly screen for its presence and differentiate it from other isomers, such as 2,3-Methylenedioxy-n-propylcathinone, which would be indistinguishable by MS alone. The ability to resolve distinct protomers (isomers differing in the site of protonation) for each compound can further increase the confidence in identification. nih.gov

Development and Utilization of Analytical Reference Materials

The reliability and accuracy of any analytical measurement are fundamentally dependent on the use of high-quality analytical reference materials. caymanchem.com In the context of forensic and research chemistry, an analytical reference standard is a highly purified and well-characterized substance used as a calibration standard or for quality control purposes.

For this compound, commercially available analytical reference standards are supplied as the hydrochloride salt. caymanchem.com These materials are intended for research and forensic applications only. caymanchem.com The availability of such standards is crucial for:

Method Validation: To confirm that an analytical method is accurate, precise, and fit for its intended purpose.

Instrument Calibration: To create calibration curves for quantitative analysis.

Qualitative Identification: To confirm the identity of an unknown substance by comparing its analytical data (e.g., retention time, mass spectrum, NMR spectrum) to that of the known standard.

Ideally, these standards should be Certified Reference Materials (CRMs), which are produced by an accredited body and are accompanied by a certificate that specifies the property values and their uncertainties. Some suppliers offer reference materials for related cathinones that have been manufactured and tested to meet international standards such as ISO/IEC 17025 (general requirements for the competence of testing and calibration laboratories) and ISO 17034 (general requirements for the competence of reference material producers). caymanchem.com The use of these certified materials ensures the traceability and comparability of analytical results between different laboratories.

Preclinical Pharmacological Investigations of 3,4 Methylenedioxy N Propylcathinone

Monoamine Transporter Interactions and Binding Profiles

The primary mechanism by which many synthetic cathinones exert their effects is through interaction with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these monoamines. The affinity and inhibitory potency of a compound at these transporters are critical determinants of its pharmacological profile.

Research into the interaction of 3,4-Methylenedioxy-N-propylcathinone with the human dopamine transporter (hDAT) is a key aspect of understanding its stimulant properties. While specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values from binding assays for this compound are not widely detailed in publicly available literature, studies on related substituted cathinones show a wide range of potencies at hDAT. For instance, some pyrovalerone cathinones are potent inhibitors of both DAT and NET. nih.govmdpi.com The potency of cathinone (B1664624) derivatives at DAT is often associated with their abuse potential. nih.govnih.govresearchgate.net

Interactive Data Table: hDAT Interaction of Substituted Cathinones (Illustrative)

| Compound | hDAT IC50 (nM) | hDAT Ki (nM) |

| This compound | Data Not Available | Data Not Available |

| α-PHP | - | - |

| N-ethyl-hexedrone | High Potency | - |

| N-ethyl-pentylone | High Potency | - |

The human norepinephrine transporter (hNET) is another critical target for synthetic cathinones. Inhibition of hNET leads to increased extracellular levels of norepinephrine, which can contribute to stimulant and cardiovascular effects. Similar to hDAT, specific IC50 and Ki values for this compound at hNET are not readily found in the available scientific literature. However, many cathinone derivatives are known to be potent inhibitors of hNET. mdpi.com

The interaction with the human serotonin transporter (hSERT) is a defining feature of the pharmacological profile of many psychoactive substances. Research has indicated that this compound exhibits a notable interaction with hSERT. nih.govnih.govresearchgate.net Studies on a range of substituted cathinones have characterized their potencies to inhibit neurotransmitter uptake at hSERT using human embryonic kidney cells that express the recombinant human transporter. nih.govnih.govresearchgate.net While the precise IC50 and Ki values for this compound are not specified in the reviewed literature, its activity at hSERT is a significant finding.

The ratio of a compound's potency at different monoamine transporters, such as the hDAT/hSERT selectivity ratio, provides valuable insight into its likely psychoactive effects. A higher selectivity for hDAT is often associated with a greater abuse potential, whereas a higher selectivity for hSERT may be linked to effects more similar to those of MDMA. nih.govnih.govresearchgate.netnih.gov

Studies have highlighted that this compound possesses a higher selectivity towards the human serotonin transporter (hSERT). nih.govnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net This characteristic distinguishes it from many other synthetic cathinones, such as the α-pyrrolidinophenones, which typically exhibit high selectivity for the human dopamine transporter (hDAT). nih.govnih.govresearchgate.net The higher hSERT selectivity of this compound suggests a pharmacological profile that may differ from highly dopaminergic cathinones.

Interactive Data Table: Transporter Selectivity Ratios of Substituted Cathinones (Illustrative)

| Compound | hDAT/hSERT Selectivity Ratio | Mechanistic Implication |

| This compound | Higher hSERT Selectivity | Potential for entactogenic effects |

| α-Pyrrolidinophenones | 83 - 360 | High abuse potential |

| Benzofurans | Low hDAT Selectivity | Similarity to MDMA |

In Vitro Neurochemical Modulations

In vitro studies using methods such as synaptosome preparations or cells expressing recombinant human monoamine transporters are employed to investigate whether a compound induces neurotransmitter release. These assays measure the efflux of pre-loaded radiolabeled monoamines, such as [³H]dopamine or [³H]serotonin, upon application of the test compound.

While the specific actions of this compound as a monoamine releaser have not been detailed in the available literature, the broader class of substituted cathinones displays varied actions. nih.govnih.govresearchgate.net Some cathinones are primarily reuptake inhibitors, while others, particularly those with structural similarities to amphetamines, can act as potent monoamine releasers. nih.gov For example, studies have shown that certain benzofurans, which share some structural features with methylenedioxy-substituted cathinones, are releasers at hSERT, consistent with their lower hDAT selectivity. nih.govnih.govresearchgate.net Given the higher hSERT selectivity of this compound, it is plausible that it may also function as a serotonin releasing agent, but direct experimental evidence is required for confirmation.

In Vivo Preclinical Behavioral Pharmacology Related to Pharmacological Mechanism

Extensive literature searches did not yield specific in vivo preclinical behavioral pharmacology data for this compound. Research into the discriminative stimulus properties of this specific compound in animal models and direct comparisons with amphetamine-like stimulus effects in preclinical paradigms appear to be limited or not publicly available.

While in vitro studies suggest that this compound exhibits a higher selectivity for the serotonin transporter (hSERT), the direct translation of this finding into a specific in vivo behavioral profile, particularly concerning its discriminative stimulus effects and similarity to amphetamine, requires dedicated animal studies. www.gov.ukresearchgate.netacs.orgresearchgate.netresearchgate.net Drug discrimination studies are crucial for characterizing the subjective effects of a compound, and such data for this compound were not found in the reviewed sources.

Similarly, information that would allow for a detailed comparison with amphetamine-like stimulus effects in preclinical paradigms is not available. Such a comparison would necessitate studies where animals trained to discriminate amphetamine are tested with this compound to determine if it substitutes for the training drug.

Without these specific preclinical behavioral studies, any discussion on the topics outlined below would be speculative and would not meet the required standards of scientific accuracy based on available research findings.

Discriminative Stimulus Properties in Animal Models

No publicly available scientific literature was identified that specifically investigates the discriminative stimulus properties of this compound in animal models.

Comparison with Amphetamine-like Stimulus Effects in Preclinical Paradigms

No publicly available scientific literature was identified that directly compares the stimulus effects of this compound with those of amphetamine in preclinical paradigms.

In Vitro and in Vivo Metabolism of 3,4 Methylenedioxy N Propylcathinone

Major Phase I Biotransformation Pathways

Phase I metabolism of synthetic cathinones involves several key enzymatic reactions. For 3,4-Methylenedioxy-N-propylcathinone, the primary pathways identified in studies of structurally similar compounds include N-dealkylation, reduction of the β-keto group, cleavage of the methylenedioxy ring with subsequent O-methylation, and aromatic hydroxylation. nih.govnih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com

N-Dealkylation

N-dealkylation is a principal metabolic pathway for N-alkylated synthetic cathinones. nih.govnih.gov This reaction involves the enzymatic removal of the N-propyl group from the nitrogen atom. The process is typically initiated by a CYP450-mediated hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves, resulting in the formation of a primary amine metabolite, 2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one (methylenedioxycathinone or MDC), and propionaldehyde. mdpi.com This biotransformation represents a significant route for the metabolism of N-alkylated cathinones. nih.gov

Carbonyl Reduction of the β-keto Moiety

A common metabolic transformation for the vast majority of synthetic cathinones is the reduction of the β-keto group. nih.govfrontiersin.org This reaction converts the ketone functional group into a secondary alcohol, yielding the corresponding amino alcohol metabolite. libretexts.org This process is catalyzed by carbonyl-reducing enzymes (CREs), such as aldo-keto reductases and short-chain dehydrogenases/reductases. nih.gov The reduction of the β-keto group in this compound would result in the formation of 1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-ol. This pathway is significant as the resulting hydroxylated metabolite can undergo subsequent Phase II conjugation. frontiersin.orgdntb.gov.ua

Methylenedioxy Ring Cleavage (Demethylenation) and Subsequent O-Methylation

A characteristic metabolic pathway for synthetic cathinones featuring a 3,4-methylenedioxy ring is the cleavage of this moiety, a process known as demethylenation. nih.govnih.gov This reaction is mediated by CYP enzymes, such as CYP2D6 and CYP2C19, and transforms the methylenedioxy group into a catechol (dihydroxy) intermediate, 3,4-dihydroxy-N-propylcathinone. nih.govfrontiersin.org This catechol metabolite is often a primary target for further enzymatic modification.

Following demethylenation, the catechol intermediate typically undergoes O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT). nih.gov This results in two possible isomeric methoxy-hydroxy metabolites: 4-hydroxy-3-methoxy-N-propylcathinone or 3-hydroxy-4-methoxy-N-propylcathinone. frontiersin.org Studies on similar compounds like methylone and MDPV show this is a dominant metabolic route. nih.govfrontiersin.org

Aromatic Hydroxylation

Aromatic hydroxylation is a potential, though often minor, Phase I metabolic pathway for compounds with a phenyl ring. nih.govnih.gov This reaction involves the direct addition of a hydroxyl group to the aromatic ring of the this compound molecule. However, for substances containing the methylenedioxy group, cleavage of this ring is typically the more predominant metabolic transformation affecting the aromatic portion of the molecule. nih.gov

Phase II Conjugation Reactions

Following Phase I reactions, the resulting metabolites, which now possess polar functional groups like hydroxyls, can undergo Phase II conjugation. nih.gov These reactions involve the attachment of endogenous hydrophilic molecules, which significantly increases the water solubility of the metabolites and facilitates their renal or biliary excretion. nih.gov

Glucuronidation

Glucuronidation is a major Phase II metabolic pathway for synthetic cathinones and their Phase I metabolites. nih.govnih.gov The hydroxylated metabolites generated through carbonyl reduction or methylenedioxy ring cleavage can be conjugated with glucuronic acid. frontiersin.orgresearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting glucuronide conjugates are highly water-soluble and are readily eliminated from the body, primarily in the urine. nih.govnih.gov Studies on related compounds have confirmed that glucuronide conjugates of hydroxylated metabolites are significant urinary biomarkers. frontiersin.orgresearchgate.net

Data Tables

Table 1: Summary of Predicted Phase I Metabolites of this compound

| Metabolic Pathway | Resulting Metabolite | Chemical Name |

| N-Dealkylation | Primary Amine | 2-amino-1-(3,4-methylenedioxyphenyl)propan-1-one |

| Carbonyl Reduction | Amino Alcohol | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-ol |

| Demethylenation | Catechol | 3,4-dihydroxy-N-propylcathinone |

| Demethylenation & O-Methylation | Methoxy-hydroxy Metabolite | 4-hydroxy-3-methoxy-N-propylcathinone |

| Demethylenation & O-Methylation | Methoxy-hydroxy Metabolite | 3-hydroxy-4-methoxy-N-propylcathinone |

Table 2: Summary of Predicted Phase II Metabolites of this compound

| Phase I Metabolite | Conjugation Reaction | Resulting Metabolite |

| Amino Alcohol Metabolite | Glucuronidation | Amino Alcohol-Glucuronide Conjugate |

| Catechol Metabolite | Glucuronidation | Catechol-Glucuronide Conjugate |

| Methoxy-hydroxy Metabolite | Glucuronidation | Methoxy-hydroxy-Glucuronide Conjugate |

Sulfation

Sulfation is a crucial Phase II metabolic reaction where a sulfonate group is added to a xenobiotic, increasing its water solubility and aiding its elimination from the body. For 3,4-methylenedioxy cathinones, hydroxylated metabolites formed during Phase I metabolism are potential substrates for sulfation. nih.gov This process is catalyzed by sulfotransferase enzymes. The resulting sulfate conjugates are then more readily excreted in the urine. While direct studies on the sulfation of this compound are not extensively documented, it is a probable metabolic pathway for its hydroxylated metabolites, consistent with the metabolism of other compounds in this class. nih.gov

Identification of Key Metabolites in Preclinical Models

While specific preclinical studies on this compound are not widely available, the metabolic pathways of similar 3,4-methylenedioxy cathinones have been investigated. The primary metabolic routes for this class of compounds generally include:

N-dealkylation: The removal of the N-propyl group.

β-keto reduction: The reduction of the ketone group to a secondary alcohol.

Demethylenation: The opening of the methylenedioxy ring, which is often followed by O-methylation. nih.gov

These metabolic transformations result in a variety of metabolites that can be identified in preclinical models.

Utilization of In Vitro Models for Metabolic Profiling (e.g., Liver Microsomes, Zebrafish)

Liver Microsomes: In vitro studies using human liver microsomes are a standard method for investigating the metabolism of new psychoactive substances. springernature.comnih.govnih.govresearchgate.net These preparations contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I metabolic reactions. springernature.comnih.govnih.govresearchgate.net By incubating this compound with liver microsomes, researchers can identify the primary metabolites and the enzymes involved in their formation.

Zebrafish: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug metabolism. nih.govnih.govmdpi.com Zebrafish possess metabolic pathways that are conserved with humans, making them a suitable and cost-effective model for predicting human metabolism. nih.govnih.govmdpi.com Their transparent embryos also allow for real-time observation of metabolic processes. nih.govmdpi.com

Table 1: In Vitro Models for Metabolic Profiling

| Model | Description | Application in Cathinone (B1664624) Metabolism |

|---|---|---|

| Liver Microsomes | Subcellular fraction of the liver containing high concentrations of drug-metabolizing enzymes. springernature.comnih.govnih.govresearchgate.net | Used to identify Phase I metabolites and the specific enzymes responsible for their formation. springernature.comnih.govnih.govresearchgate.net |

| Zebrafish | A small vertebrate model with conserved metabolic pathways to humans. nih.govnih.govmdpi.com | Offers a whole-organism perspective on metabolism and can be used for higher-throughput screening. nih.govnih.govmdpi.com |

Comparative Metabolism with Other 3,4-Methylenedioxy Cathinones

The metabolism of this compound is expected to share similarities with other N-alkylated 3,4-methylenedioxy cathinones, such as methylone (N-methyl), ethylone (N-ethyl), and butylone (N-butyl). The primary differences in their metabolism are likely related to the length of the N-alkyl chain. nih.gov

Key metabolic pathways common to this class include:

N-dealkylation

β-keto reduction

Demethylenation of the methylenedioxy ring, followed by O-methylation nih.gov

The specific metabolites and their relative abundance may vary depending on the N-alkyl substituent. For instance, the rate and extent of N-dealkylation can be influenced by the size of the alkyl group.

Table 2: Common Metabolic Pathways for 3,4-Methylenedioxy Cathinones

| Metabolic Pathway | Description |

|---|---|

| N-dealkylation | Removal of the N-alkyl group. |

| β-keto reduction | Conversion of the ketone to a secondary alcohol. |

| Demethylenation | Opening of the methylenedioxy ring. |

| O-methylation | Addition of a methyl group to a hydroxyl group, often following demethylenation. |

Structure Activity Relationship Sar Studies of 3,4 Methylenedioxy N Propylcathinone and Analogues

Correlating Structural Modifications with Transporter Affinity and Selectivity

The interaction of synthetic cathinones with monoamine transporters is a key determinant of their psychoactive effects. Structural modifications to the cathinone (B1664624) scaffold, including substitutions on the aromatic ring and alterations of the N-alkyl group, significantly influence their binding affinity and selectivity for DAT, NET, and SERT.

The presence of a 3,4-methylenedioxy group on the phenyl ring, a hallmark of compounds like methylone (3,4-methylenedioxy-N-methylcathinone or MDMC), generally increases potency at inhibiting SERT. acs.org In contrast, removing this moiety, as seen in the comparison between MDPV and α-PVP, has a minimal effect on DAT and NET inhibitor potency. nih.govnih.gov This suggests the methylenedioxy group plays a more critical role in serotonergic activity.

Furthermore, the nature of the N-alkyl substituent is a crucial factor. For instance, N-methylation of cathinone to methcathinone (B1676376) enhances stimulant potency. acs.org Cathinones with tertiary amines, such as those containing a pyrrolidine (B122466) ring, tend to act as reuptake inhibitors, while primary and secondary amines are more commonly associated with substrate activity, leading to neurotransmitter release. acs.org

Stereochemistry also plays a significant role. The S(-)-isomer of cathinone is generally more potent than the R(+)-enantiomer in behavioral assays. nih.gov Similarly, S(-)-methcathinone is a more potent DA and norepinephrine (B1679862) releasing agent than its R(+) counterpart. nih.gov

The table below summarizes the transporter binding affinities for a selection of cathinone analogues, illustrating the impact of various structural modifications.

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |

| α-PPP | 161.4 | 16.4 | >10,000 |

| α-PVP | 29.3 | 46.8 | >10,000 |

| MDPV | 4.1 | 26 | 3349 |

| Methylone | 1232 | 1031 | 1017 |

| Mephedrone (B570743) | 762 | 487 | 422 |

Influence of N-Alkyl Chain Length on Pharmacological Activity

The length of the N-alkyl chain in cathinone derivatives is a critical determinant of their pharmacological activity, influencing both potency and mechanism of action at monoamine transporters. Generally, increasing the length of the N-alkyl chain from a methyl to a propyl group can lead to a decrease in stimulant-like potency in some behavioral assays. nih.gov

For example, in drug discrimination studies, N-monoethylcathinone and N-mono-n-propylcathinone were found to be somewhat less potent than methcathinone. researchgate.net Specifically, N-propylcathinone displayed a small decline in potency in producing amphetamine-like stimulus effects in rats compared to its ethyl homologue. nih.gov More recent in vitro studies have shown that while ethcathinone (B106627) acts as a weak dopamine (B1211576) reuptake inhibitor and releasing agent, its propyl homolog was found to be inactive as a dopamine reuptake inhibitor. nih.gov

The following table presents data on the amphetamine-like stimulus effects of several N-alkylated cathinones, illustrating the impact of chain length on in vivo potency.

| Compound | ED₅₀ (mg/kg) for Amphetamine-like Stimulus Effects |

| (±)Methcathinone | 0.61 |

| (±)N-Ethylethcathinone | 0.77 |

| (±)N-n-Propylcathinone | 2.02 |

Data from Dal Cason et al., 1997. nih.govresearchgate.net

Role of the Methylenedioxy Moiety in Mechanism of Action

The 3,4-methylenedioxy group, a defining feature of compounds like 3,4-Methylenedioxy-N-propylcathinone, plays a significant role in modulating the mechanism of action and transporter selectivity of cathinone derivatives. This moiety is often associated with a shift towards greater serotonergic activity.

For instance, the addition of a 3,4-methylenedioxy group to the cathinone scaffold, as seen in methylone (MDMC), leads to increased potency at inhibiting the serotonin (B10506) transporter (SERT) compared to non-substituted counterparts. acs.org In studies comparing MDPV (which contains the methylenedioxy group) to α-PVP (which lacks it), the removal of this group had a negligible effect on dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition. nih.govnih.gov However, the presence of the methylenedioxy group in MDPV is associated with a notable increase in SERT affinity compared to α-PVP. uthscsa.edu

Furthermore, the methylenedioxy moiety can influence whether a compound acts as a reuptake inhibitor or a releasing agent. While many cathinones with primary or secondary amines act as substrates (releasers), the presence of the methylenedioxy group in conjunction with an N-methyl group, as in methylone, results in a compound that is a potent serotonin releaser. dovepress.com In contrast, pyrrolidine-containing cathinones like MDPV, which also have the methylenedioxy group, function primarily as reuptake inhibitors. uthscsa.edu

The metabolic pathway of these compounds is also affected by the methylenedioxy group. It can undergo ring-opening to form dihydroxy intermediates, which are then further metabolized. nih.gov

The table below highlights the differences in transporter inhibition potencies (IC₅₀ values) between cathinones with and without the methylenedioxy moiety.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| α-PVP | 29.3 | 46.8 | >10,000 |

| MDPV | 4.1 | 26 | 3349 |

| Methcathinone | - | - | - |

| Methylone (MDMC) | 1232 | 1031 | 1017 |

Comparative SAR within Substituted Cathinone Classes

The structure-activity relationships (SAR) of substituted cathinones reveal distinct patterns depending on the class of substitution. Key modifications occur at the aromatic ring, the α-carbon, and the nitrogen atom, each influencing the pharmacological profile in unique ways.

Aromatic Ring Substitution: The presence and position of substituents on the phenyl ring are critical. The 3,4-methylenedioxy substitution, as seen in methylone and MDPV, generally enhances serotonergic activity. acs.org In contrast, para-substitution with bulky groups on the phenyl ring of methcathinone analogs tends to increase selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). acs.org

α-Carbon Alkylation: The length of the alkyl chain at the α-position significantly impacts potency, particularly for DAT inhibitors. For α-pyrrolidinophenones, increasing the alkyl chain length from a methyl to a propyl group generally leads to an increase in DAT inhibition potency. acs.org

N-Terminal Substitution: The nature of the substituent on the nitrogen atom is a major determinant of the mechanism of action.

Primary and Secondary Amines: Cathinones with primary or secondary amines, such as cathinone and methcathinone, typically act as substrates for monoamine transporters, inducing neurotransmitter release. acs.org

Tertiary Amines (Pyrrolidine Ring): The incorporation of the nitrogen into a pyrrolidine ring, as seen in α-PVP and MDPV, generally results in compounds that act as potent reuptake inhibitors rather than releasers. acs.org

The following table provides a comparative overview of the pharmacological properties of representative compounds from different substituted cathinone classes.

| Compound | Class | Primary Mechanism | Transporter Selectivity |

| Methcathinone | N-alkylated | Releasing Agent | DAT/NET > SERT |

| Methylone | 3,4-Methylenedioxy | Releasing Agent | Mixed DAT/NET/SERT |

| α-PVP | Pyrrolidinophenone | Reuptake Inhibitor | DAT/NET > SERT |

| MDPV | 3,4-Methylenedioxy & Pyrrolidinophenone | Reuptake Inhibitor | DAT/NET >> SERT |

Information compiled from multiple research articles. acs.orgnih.govnih.govresearchgate.netdovepress.comresearchgate.netnih.govwikipedia.org

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)propan-1-one |

| α-PBP | α-Pyrrolidinobutiophenone |

| α-PHP | α-Pyrrolidinohexiophenone |

| α-PPP | α-Pyrrolidinopropiophenone |

| α-PVP | α-Pyrrolidinovalerophenone |

| 4-BMC | 4-Bromomethcathinone |

| 4-FA | 4-Fluoroamphetamine |

| 4-FMC | 4-Fluoromethylcathinone |

| 4-MEC | 4-Methylethcathinone |

| 4-MeO-α-PVP | 4-Methoxy-α-pyrrolidinovalerophenone |

| 4-MePPP | 4-Methyl-α-pyrrolidinopropiophenone |

| Bupropion | (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone |

| Butylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one |

| DAT | Dopamine Transporter |

| EDMC | Ethylenedioxymethcathinone |

| Ethcathinone | 2-(ethylamino)-1-phenylpropan-1-one |

| Ethylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one |

| MCAT | Methcathinone |

| MDA | 3,4-Methylenedioxyamphetamine |

| MDAI | 5,6-Methylenedioxy-2-aminoindane |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| MDMC | 3,4-Methylenedioxy-N-methylcathinone (Methylone) |

| MDPBP | 3,4-Methylenedioxy-α-pyrrolidinobutiophenone |

| MDPPP | 3,4-Methylenedioxy-α-pyrrolidinopropiophenone |

| MDPV | 3,4-Methylenedioxypyrovalerone |

| Mephedrone | 4-Methylmethcathinone |

| METH | Methamphetamine |

| MOPPP | 4'-Methoxy-α-pyrrolidinopropiophenone |

| Naphyrone | 1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one |

| NEHP | N-ethyl-heptedrone |

| NET | Norepinephrine Transporter |

| Pentedrone | 1-phenyl-2-(methylamino)pentan-1-one |

| Pentylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one |

| PV-8 | 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one |

| Pyrovalerone | 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one |

| SERT | Serotonin Transporter |

Computational Chemistry and in Silico Approaches for 3,4 Methylenedioxy N Propylcathinone Research

Molecular Modeling of Ligand-Transporter Interactions

Molecular modeling techniques are instrumental in elucidating the interactions between synthetic cathinones and their primary molecular targets: the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). researchgate.net These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their modulation by cathinones is central to the pharmacological effects of these substances.

For 3,4-Methylenedioxy-N-propylcathinone, molecular docking and molecular dynamics (MD) simulations can predict its binding orientation and affinity within the active sites of DAT, NET, and SERT. researchgate.net Docking studies for related cathinone (B1664624) analogs have identified key amino acid residues that form the binding pocket. For instance, residues such as Phe76, Asp79, Val152, Tyr156, and Phe326 are crucial for ligand binding at the human dopamine transporter (hDAT). researchgate.net The interaction of this compound with these residues would likely involve a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking, the latter being facilitated by the aromatic methylenedioxy-phenyl group.

The N-propyl substituent and the β-keto group of this compound are critical determinants of its interaction profile. The length and bulk of the N-alkyl group can influence selectivity and potency at the different monoamine transporters. acs.org Electrophysiological studies on other cathinones have shown that these compounds can act as either transporter substrates (releasers) or inhibitors (blockers). nih.gov Molecular modeling can help predict which of these mechanisms is more probable for this compound by analyzing its conformational changes upon binding and its movement within the transporter protein. nih.gov

Table 1: Key Amino Acid Residues in Monoamine Transporters Involved in Cathinone Binding

| Transporter | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Dopamine Transporter (DAT) | Phe76, Asp79, Val152, Tyr156, Phe320, Phe326 | Hydrophobic, Ionic, π-π Stacking |

| Serotonin Transporter (SERT) | Phe335, Asp98, Ile172, Tyr95 | Hydrophobic, Ionic, Hydrogen Bonding |

| Norepinephrine Transporter (NET) | Phe72, Asp75, Tyr152 | Hydrophobic, Ionic, Hydrogen Bonding |

This table is a generalized representation based on modeling studies of various cathinone analogs. Specific interactions for this compound would require dedicated modeling.

Quantitative Structure-Activity Relationship (QSAR) Development and Application

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For synthetic cathinones, QSAR models are developed to predict their potency and selectivity as inhibitors or releasers at monoamine transporters based on various physicochemical descriptors. nih.gov

The development of a QSAR model for cathinones involves compiling a dataset of structurally related compounds with known activities at DAT, SERT, and NET. Physicochemical properties, or "descriptors," are then calculated for each molecule. These can include steric parameters (e.g., Taft's steric parameter, E_s), electronic properties (e.g., Hammett constants, σ_p), and lipophilicity (e.g., π_p). nih.gov Statistical methods are then employed to generate an equation that links these descriptors to the observed biological activity.

Studies on para-substituted methcathinone (B1676376) analogs have revealed that the steric bulk of the substituent is a key determinant of selectivity between DAT and SERT. acs.orgnih.gov Larger substituents tend to shift selectivity towards SERT. acs.org Based on this principle, the propyl group on the nitrogen atom of this compound would be a critical factor in its predicted activity profile. QSAR models can be used to estimate its relative potency at DAT versus SERT, which in turn can suggest its potential pharmacological effects. nih.gov While a specific QSAR model for this compound is not available, existing models for cathinones can provide a reasonable estimation of its activity. nih.govresearchgate.net

Table 2: Physicochemical Descriptors Used in Cathinone QSAR Studies

| Descriptor Type | Example | Influence on Activity |

|---|---|---|

| Steric | Taft's Steric Parameter (E_s), Molar Refractivity | Affects binding pocket fit and selectivity (e.g., DAT vs. SERT). nih.gov |

| Electronic | Hammett Constant (σ_p), Dipole Moment | Modulates electrostatic interactions with transporter residues. nih.gov |

| Lipophilic | Partition Coefficient (logP), Lipophilic Constant (π_p) | Influences membrane permeability and binding affinity. nih.gov |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |

In Silico Prediction of Metabolic Pathways and Products

Predicting the metabolic fate of a novel compound is crucial for understanding its duration of action and identifying potential biomarkers of use. In silico metabolism prediction tools have become increasingly sophisticated, employing rule-based systems and machine learning algorithms to forecast the biotransformations a molecule is likely to undergo. nih.gov Several platforms, such as GLORYx, BioTransformer, and SyGMa, are utilized for predicting the metabolism of new psychoactive substances. nih.gov

For this compound, these tools can predict a range of potential Phase I and Phase II metabolites. Common metabolic pathways for synthetic cathinones include:

Reduction of the β-keto group: This is a very common pathway for cathinones, leading to the corresponding alcohol metabolite. frontiersin.org

N-dealkylation: The N-propyl group may be removed, leading to the primary amine analog.

Hydroxylation: This can occur on the propyl group or the aromatic ring.

Demethylenation: The methylenedioxy bridge can be opened to form a catechol metabolite, which can then be further metabolized. nih.gov

Phase II Conjugation: The hydroxyl groups formed during Phase I metabolism can be conjugated with glucuronic acid or sulfate. frontiersin.orgfrontiersin.org

In silico tools can generate a list of probable metabolites with their corresponding chemical structures and mass-to-charge ratios (m/z). nih.gov This information is invaluable for analytical chemists in forensic and clinical toxicology, as it guides the development of methods to detect these metabolites in biological samples, thereby providing evidence of consumption. frontiersin.orgmdpi.com

Table 3: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Product | Potential Subsequent Reactions |

|---|---|---|

| β-Keto Reduction | 1-(1,3-benzodioxol-5-yl)-2-(propylamino)propan-1-ol | Glucuronidation |

| N-Depropylation | 3,4-Methylenedioxycathinone | β-Keto Reduction |

| Propyl-Hydroxylation | 1-(1,3-benzodioxol-5-yl)-2-((hydroxypropyl)amino)-1-propanone | Glucuronidation |

Forensic Science Implications and Challenges in Identification

Detection and Confirmation in Forensic Seized Drug Samples

The detection and confirmation of 3,4-MDPC in seized drug samples, which can appear in various forms such as powders, tablets, or liquids, rely on a combination of screening and confirmatory analytical techniques. cfsre.org Forensic laboratories typically employ a tiered approach to analysis.

Initial screening may involve color tests, though these are presumptive and lack specificity for the exact cathinone (B1664624) derivative. cfsre.org The primary workhorses for both screening and confirmation in forensic chemistry are chromatographic techniques coupled with mass spectrometry. cfsre.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely available and commonly used technique in forensic laboratories for the analysis of seized drug evidence. researchgate.netunca.edu When analyzing 3,4-MDPC, the molecule will fragment in a predictable manner under electron ionization (EI), producing a mass spectrum. However, many synthetic cathinones produce very similar mass spectra, which can make definitive identification challenging based on this technique alone. nih.gov Thermal degradation can also be a concern during GC analysis of cathinones, potentially leading to the formation of other products and complicating interpretation. ojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly used and offers high sensitivity and selectivity. LC-MS/MS is particularly advantageous as it often avoids the thermal degradation issues associated with GC-MS. shimadzu.com It allows for the separation of the compound from complex mixtures before detection and fragmentation, providing a high degree of confidence in the identification.

Spectroscopic Techniques: Methods like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information. researchgate.net While NMR is powerful for unambiguous structure elucidation, it requires a significant amount of pure sample and is not typically used for routine casework but is invaluable for characterizing new substances and creating reference materials. shimadzu.com FTIR can be used to confirm the presence of specific functional groups and provides a "fingerprint" of the molecule that can be compared to a library spectrum. researchgate.net

A combination of these techniques is often recommended to ensure a confident and defensible identification of 3,4-MDPC in a seized sample. cfsre.org

Analytical Hurdles in a Dynamic Novel Psychoactive Substance Market

The market for novel psychoactive substances is characterized by its rapid and continuous evolution, posing significant hurdles for forensic laboratories. researchgate.netnih.gov

Rapid Emergence of New Compounds: Manufacturers of NPS constantly alter chemical structures to create new, unscheduled substances. nih.gov This means that by the time a laboratory has developed and validated a method for one compound, several new, closely related analogues may have already appeared on the market. clinicallab.com

Lack of Reference Materials: A primary challenge in identifying a new compound like 3,4-MDPC is the initial unavailability of certified reference materials (CRMs). clinicallab.comresearchgate.net CRMs are essential for confirming the identity of an unknown substance by direct comparison of its analytical data (e.g., retention time, mass spectrum) with that of a known standard. Forensic laboratories rely on the timely production of these standards by commercial suppliers. lgcstandards.com

Keeping Analytical Methods Up-to-Date: Laboratories must continuously update their analytical scope and libraries to include new NPS. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) offers an advantage in this area, as it allows for retrospective data analysis. If a sample was analyzed before a reference standard for 3,4-MDPC was available, the raw data can be re-interrogated later to check for its presence once its characteristics are known. researchgate.net

Chemical Diversity: The sheer variety of NPS, spanning multiple chemical classes, complicates the development of comprehensive screening methods. nih.gov While 3,4-MDPC is a synthetic cathinone, it may be found in products mixed with compounds from entirely different classes, further complicating analysis.

These factors create a continuous "toxicological battle" for forensic and clinical laboratories, requiring constant vigilance and adaptation to keep pace with the ever-changing drug landscape. nih.gov

Method Validation and Accreditation for Forensic Analysis

To ensure the scientific validity and reliability of analytical results, forensic laboratories operate under stringent quality assurance programs and seek accreditation from independent bodies. nist.gov

Accreditation Standards: In the United States and internationally, forensic testing laboratories are typically accredited to the ISO/IEC 17025 standard. nist.govansi.org This standard outlines the general requirements for the competence of testing and calibration laboratories, ensuring they have a robust quality management system and are technically competent to perform specific tests. nist.gov Accreditation bodies like ANAB (ANSI National Accreditation Board) provide this oversight. ansi.org

Method Validation: Before any analytical method can be used for casework involving 3,4-MDPC, it must be rigorously validated. Method validation is the process of demonstrating that a procedure is fit for its intended purpose. researchgate.net This involves evaluating several key parameters, as detailed in the table below.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description |

|---|---|

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Source: Adapted from forensic and analytical chemistry guidelines.

The validation process ensures that the methods used to identify 3,4-MDPC are reliable, reproducible, and legally defensible. Operating and experimental conditions are often based on published methods or developed in-house, but any method must be validated before routine use. unodc.org

Strategies for Differentiating Isomers and Close Analogues

A significant challenge in the forensic analysis of synthetic cathinones is the differentiation of isomers (compounds with the same chemical formula but different structures) and other close analogues. researchgate.net Positional isomers of 3,4-MDPC, such as a hypothetical 2,3-MDPC, would have identical masses and could be difficult to distinguish. Unambiguous identification is crucial as different isomers can have different legal statuses. researchgate.net

Several analytical strategies are employed to overcome this challenge:

Chromatographic Separation: The most straightforward approach is to separate the isomers chromatographically.

GC-MS: While their mass spectra might be nearly identical, isomers can sometimes be separated based on small differences in their retention times on a GC column. nih.gov Developing a targeted GC-MS method can maximize these retention time differences. nih.gov

LC-MS/MS: Liquid chromatography often provides better selectivity for separating structurally similar compounds. The use of specific column chemistries, such as those with biphenyl (B1667301) stationary phases, can enhance the separation of cathinone isomers by leveraging different molecular interactions. restek.comrestek.com

Advanced MS Techniques: Tandem mass spectrometry (MS/MS) can sometimes reveal differences in the fragmentation patterns of isomers, even if the initial mass spectra are similar. shimadzu.com By carefully selecting precursor ions and analyzing the resulting product ions, unique fragments may be found that allow for differentiation.

Spectroscopic Methods: Techniques with high discrimination capabilities, such as infrared (IR) spectroscopy, are very effective at distinguishing isomers. nih.gov Gas chromatography-infrared detection (GC-IRD) combines the separation power of GC with the specificity of IR, providing a powerful tool for identifying isomers in a mixture. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC has been shown to be a powerful technique for differentiating ring-substituted regioisomers of cathinone analogues, sometimes providing different selectivities and elution orders compared to traditional LC or GC. nih.gov

The table below summarizes the primary analytical techniques and their utility in differentiating isomers.

Table 2: Analytical Techniques for Isomer Differentiation

| Technique | Principle of Differentiation | Utility for 3,4-MDPC |

|---|---|---|

| GC-MS | Differences in retention time; minor differences in mass spectra. | Standard approach, but may require method optimization for resolution. nih.gov |

| LC-MS/MS | Differences in retention time, often enhanced by specialized columns (e.g., Biphenyl). restek.com | High selectivity and often considered superior to GC for isomer separation. restek.com |

| GC-IRD | Unique infrared spectrum ("fingerprint") for each isomer. | High discriminating power, provides structural confirmation. researchgate.net |

| SFC | Differential interaction with stationary phase under supercritical fluid conditions. | Powerful alternative with different selectivity profiles. nih.gov |

| NMR | Unique chemical shifts for each proton and carbon in the molecule. | Definitive but requires pure, isolated sample; not for routine screening. researchgate.net |

Source: Compiled from various forensic analytical literature. researchgate.netresearchgate.netnih.govrestek.comnih.gov

Future Directions and Emerging Research Avenues for 3,4 Methylenedioxy N Propylcathinone

Elucidation of Comprehensive Pharmacological Mechanisms

A fundamental area of future research for 3,4-MDPC lies in the detailed elucidation of its pharmacological mechanisms. Synthetic cathinones are known to act as psychomotor stimulants by interacting with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov They can function as either transporter substrates that trigger the release of neurotransmitters or as uptake inhibitors that block neurotransmitter reuptake. nih.gov

Research on N-propylcathinone, a close structural analog, has shown that it can produce amphetamine-like stimulus effects, suggesting a similar mode of action for 3,4-MDPC. researchgate.net However, the precise binding affinities and functional activities of 3,4-MDPC at DAT, NET, and SERT remain to be determined. Future in vitro studies utilizing cell lines expressing these human transporters are necessary to characterize its potency and selectivity. Such studies should assess both uptake inhibition and release-inducing capabilities to build a comprehensive pharmacological profile. bohrium.comcapes.gov.br

Furthermore, investigations should extend to potential interactions with other receptor systems. While many synthetic cathinones exhibit low affinity for other monoamine receptors, a complete understanding requires screening against a broader panel of central nervous system targets. bohrium.comcapes.gov.br

Table 1: Proposed In Vitro Pharmacological Assays for 3,4-MDPC

| Assay Type | Target | Objective |

| Radioligand Binding Assays | DAT, NET, SERT | To determine the binding affinity (Ki) of 3,4-MDPC for monoamine transporters. |

| Neurotransmitter Uptake Assays | DAT, NET, SERT | To measure the potency (IC50) of 3,4-MDPC to inhibit dopamine, norepinephrine, and serotonin reuptake. |

| Neurotransmitter Release Assays | DAT, NET, SERT | To assess the capacity of 3,4-MDPC to induce the release of monoamine neurotransmitters. |

| Receptor Screening Panel | Various CNS receptors | To identify any off-target interactions that may contribute to its pharmacological or toxicological effects. |

Advancement of Analytical Methods for Rapid and Specific Detection

The clandestine nature and rapid emergence of NPS like 3,4-MDPC necessitate the development of robust and sensitive analytical methods for their detection in biological and seized materials. nih.gov Standard techniques for the identification of synthetic cathinones include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Future research should focus on optimizing and validating these methods specifically for 3,4-MDPC and its metabolites.

A significant challenge in forensic toxicology is the identification of novel or unexpected substances. nih.gov Therefore, the development of non-targeted screening methods using high-resolution mass spectrometry (HRMS) is a critical future direction. researchgate.netnih.gov HRMS allows for the accurate mass measurement of parent compounds and their metabolites, facilitating tentative identification even in the absence of a reference standard. researchgate.net The creation of a comprehensive spectral library for 3,4-MDPC and its metabolites would be an invaluable resource for forensic laboratories. researchgate.net

Additionally, research into portable and rapid detection technologies, such as handheld Raman spectroscopy, could provide valuable tools for law enforcement and harm reduction services for on-site preliminary identification of suspicious substances. researchgate.net

Table 2: Advanced Analytical Techniques for 3,4-MDPC Detection

| Technique | Application | Advantages |

| LC-MS/MS | Targeted screening and quantification in biological matrices. chromatographyonline.com | High sensitivity and specificity for known analytes. researchgate.net |

| LC-HRMS | Non-targeted screening, metabolite identification. researchgate.net | Enables identification of unknown compounds and retrospective data analysis. |

| GC-MS | Analysis of seized materials and biological fluids. researchgate.net | Robust and widely available in forensic laboratories. |

| Raman Spectroscopy | Preliminary field testing of powders and liquids. researchgate.net | Non-destructive and provides rapid results. |

Integration of Multi-Omics Approaches in Preclinical Research

To gain a deeper understanding of the biological effects of 3,4-MDPC, future preclinical research should integrate multi-omics approaches, such as metabolomics and proteomics. nih.gov These technologies can provide a global snapshot of the molecular changes induced by the substance in biological systems.